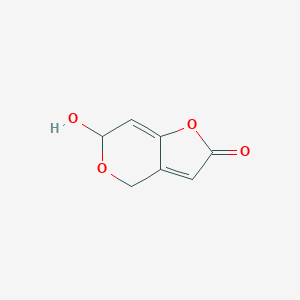
Neopatulin
説明
Neopatulin is a mycotoxin produced by various species of fungi, including Penicillium and Aspergillus. It is commonly found in fruits, cereals, and other food products. Neopatulin has been the subject of scientific research due to its potential health hazards and its role in food spoilage.
科学的研究の応用
Biosynthesis of Patulin
Neopatulin plays a crucial role in the biosynthesis of Patulin, a toxic chemical contaminant produced by several species of mold, especially within Aspergillus, Penicillium, and Byssochlamys . The enzyme PatF converts phyllostine into neopatulin, which is an essential step in patulin biosynthesis . An aldehyde group is produced at the C-5 position and a carboxylic acid group at the C-6 positions which forms the hemiacetal and lactone bonds found in neopatulin .
Mycotoxin Production
Neopatulin is involved in the production of mycotoxins, which are a group of low molecular weight secondary metabolites that can lead to toxic reactions in humans and animals . These mycotoxins are chiefly produced by the species of Aspergillus, Penicillium, and Fusarium .
Food Safety
Neopatulin is related to the most common mycotoxin found in apples and apple-derived products such as juice, cider, compotes, and other food intended for young children . Understanding the role of neopatulin in the biosynthesis of these mycotoxins can help in developing strategies for food safety.
作用機序
Target of Action
Neopatulin, a secondary metabolite produced by numerous fungal species, especially within Aspergillus, Byssochlamys, and Penicillium genera , has been shown to possess immunosuppressive properties . The primary targets of Neopatulin are macrophages , a heterogeneous population of immune cells widely distributed throughout organs and connective tissue . Macrophages play a central role in the immune response, with functions including engulfing and destroying foreign bodies through phagocytosis .
Mode of Action
Neopatulin interacts with its primary targets, the macrophages, and alters their function. It has been shown to encompass cell activation, cytokine release, immune cell function, mitogen-activated protein kinases (MAPKs) activation, nitric oxide production, nuclear factor κ B (NF-κB) activation, phagocytosis, and reactive oxygen species production . These interactions result in changes in the immune response of the host .
Biochemical Pathways
The biosynthetic pathway of Neopatulin consists of approximately 10 steps . The enzyme PatF converts phyllostine into Neopatulin, which is an essential step in patulin biosynthesis . An aldehyde group is produced at the C-5 position and a carboxylic acid group at the C-6 positions, which forms the hemiacetal and lactone bonds found in Neopatulin .
Result of Action
The molecular and cellular effects of Neopatulin’s action are primarily immunosuppressive. It affects humoral and cellular immune response, immune cell function and activation, phagocytosis, nitric oxide and reactive oxygen species production, cytokine release, and nuclear factor-κB and mitogen-activated protein kinases activation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Neopatulin. Several factors affect the colonization and production of mycotoxins by fungi, including pH, temperature, humidity, and substrate nutrition . These factors can potentially influence the production and action of Neopatulin.
特性
IUPAC Name |
6-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-6-2-5-4(3-10-6)1-7(9)11-5/h1-2,6,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBMSNKHUHZKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)OC2=CC(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990610 | |
| Record name | 6-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopatulin | |
CAS RN |
70402-10-7 | |
| Record name | Neopatulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070402107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEOPATULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZSX3D9J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of neopatulin in relation to other compounds like patulin?
A1: Neopatulin is considered a biogenetic precursor to the mycotoxin patulin [, ]. This means that in the natural biosynthetic pathway, neopatulin is formed as an intermediate step before being further converted into patulin. Research suggests that both compounds are produced by certain species of Penicillium and Aspergillus fungi [].
Q2: Could you elaborate on the biosynthesis of neopatulin and patulin?
A2: Research has shed light on the enzymatic processes involved in the biosynthesis of these compounds. Studies using extracts from Penicillium patulum identified an enzyme capable of epoxidizing toluquinol and gentisyl alcohol []. The epoxidation of gentisyl alcohol leads to the formation of phyllostine, a known intermediate in patulin biosynthesis []. Further enzymatic activity converts phyllostine into neopatulin []. While the exact enzymatic steps from neopatulin to patulin require further investigation, the epoxidation process appears to be a key mechanism in their biosynthesis.
Q3: Are there efficient methods available for synthesizing neopatulin in a laboratory setting?
A3: Yes, several research groups have successfully developed total syntheses for neopatulin [, , , ]. These synthetic routes provide alternative ways to obtain neopatulin for further research, apart from relying solely on fungal cultures.
Q4: Has there been any computational work done to study neopatulin?
A4: Density Functional Theory (DFT) has been employed to compare the structural and electronic properties of neopatulin with related compounds like patulin and ascladiol []. Such computational studies can offer insights into the reactivity, stability, and potential interactions of neopatulin.
Q5: What is the current understanding of the structure of neopatulin?
A5: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of neopatulin, they consistently refer to it as a "ylidenebutenolide mycotoxin" []. This classification points to a specific structural motif within the molecule. For precise structural characterization, referring to the complete research papers would be necessary.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



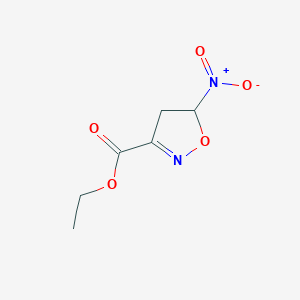
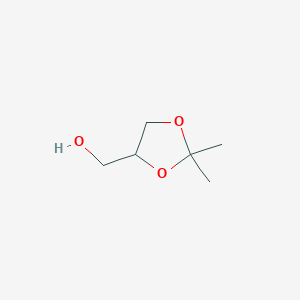
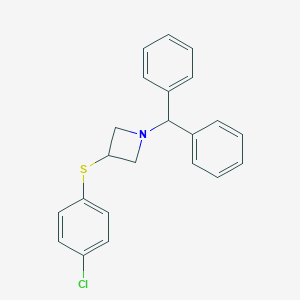
![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)

![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)


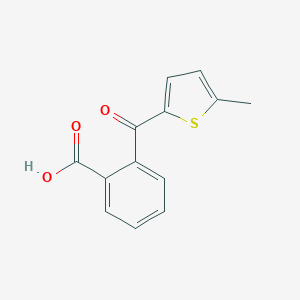
![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)
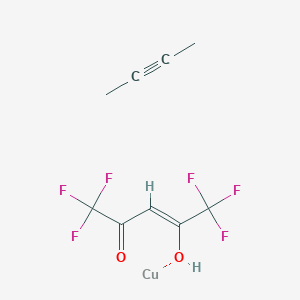
![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)

